(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid
Description
Properties
IUPAC Name |
(2S)-2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFAPMRAFUTCBO-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412352-66-0 | |
| Record name | (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid typically involves the protection of the amino group of (S)-2-methoxypropanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine, removable under acidic conditions to yield the free amine.
Key Methods and Conditions:
Notable Findings:
-
Deprotection with NaOH/HCl in aqueous-toluene systems achieves >99.5% enantiomeric excess (e.e.) and >99% HPLC purity .
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Methanesulfonic acid under anhydrous conditions prevents racemization during cyclic sulfamidate formation, a related deprotection strategy .
Substitution Reactions
The carboxylate group undergoes nucleophilic acyl substitution, enabling coupling with amines or alcohols.
Amide Bond Formation:
A representative reaction involves activating the carboxylate with isobutyl chloroformate, followed by benzylamine coupling:
Reaction Conditions ( ):
-
Substrate: (S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid
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Activation: N-methylmorpholine, isobutyl chloroformate in THF at -78°C
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Nucleophile: Benzylamine
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Yield: 90%
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Product: (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
Mechanistic Insights:
-
The reaction proceeds via a mixed carbonate intermediate, stabilized at low temperatures to minimize side reactions .
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Automated continuous flow reactors enhance scalability and efficiency in industrial settings .
Industrial-Scale Modifications
Large-scale processes emphasize chiral purity and cost-effectiveness:
Key Industrial Protocols ( ):
| Step | Conditions | Outcome |
|---|---|---|
| Chiral Resolution | (S)-(-)-α-methylbenzylamine in isopropanol | 94.3% yield, >99.5% e.e. |
| Solvent Extraction | Toluene/H₂O with citric acid/NaOH | >99% purity after acidification |
Optimization Strategies:
-
Use of chiral resolving agents like (S)-(-)-α-methylbenzylamine ensures high enantiomeric excess .
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Solvent systems (e.g., toluene/acetone) improve diastereomeric salt separation .
Stability and Side Reactions
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Racemization Risk: Methylation under strongly basic conditions (e.g., NaH) may cause partial racemization, necessitating mild bases like Na₂CO₃ .
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Byproduct Formation: Competing tert-butyl carbonium ion intermediates can lead to esterification byproducts if reaction conditions are not tightly controlled .
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the solid-phase synthesis of peptides.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biochemistry: Used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in further chemical transformations .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone
- Molecular Formula : C22H21F3N2O4S
- Molecular Weight : 466.5 g/mol
- Key Differences: The benzyl substituent is 3-(trifluoromethyl) instead of 2-chloro-6-fluoro. The para-substitution on the benzyl ring may reduce steric hindrance compared to the ortho/para Cl/F arrangement in the target compound .
2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone
- Molecular Formula : C13H17N3O2S
- Molecular Weight : ~295.36 g/mol
- Key Differences: Replaces the indole core with an imidazo[2,1-b]thiazole ring. Lacks the sulfonyl-benzyl group, diminishing polar interactions .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Molecular Formula : C12H9ClF3N2OS (partial structure)
- Molecular Weight : ~329.72 g/mol
- Key Differences: Pyrazole core instead of indole, with a sulfanyl (S–) linker and aldehyde functional group. The 3-chlorophenyl and trifluoromethyl groups provide distinct electronic effects, but the absence of morpholinoethanone limits direct pharmacological comparison .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| 2-(3-((2-Chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone | C21H21ClFN2O4S | 452.52 | Indole | 2-Cl-6-F-benzyl, sulfonyl | Sulfonyl, morpholinoethanone |
| 1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone | C22H21F3N2O4S | 466.5 | Indole | 3-CF3-benzyl, sulfonyl | Sulfonyl, morpholinoethanone |
| 2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone | C13H17N3O2S | 295.36 | Imidazo[2,1-b]thiazole | 5,6-dimethyl | Morpholinoethanone |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | C12H9ClF3N2OS (partial) | 329.72 | Pyrazole | 3-Cl-phenyl, CF3, sulfanyl, aldehyde | Sulfanyl, aldehyde |
Implications of Structural Variations
The dimethyl groups on the imidazothiazole () increase electron density, favoring hydrophobic binding but reducing solubility .
Steric Considerations :
- Ortho-substitution (Cl/F) in the target compound may create steric hindrance compared to the para-CF3 analog, influencing receptor fit.
- The imidazothiazole core () is smaller than indole, possibly allowing deeper penetration into active sites .
Pharmacokinetics: Sulfonyl and morpholino groups enhance aqueous solubility, whereas trifluoromethyl and dimethyl groups may improve lipid bilayer traversal.
Research Findings and Methodological Notes
- Structural Elucidation : The SHELX software suite () is widely used for crystallographic refinement of such compounds, enabling precise determination of substituent orientations .
- Synthetic Challenges : The sulfonyl linkage in the target compound requires controlled oxidation steps, whereas the imidazothiazole and pyrazole analogs involve cyclization strategies .
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid, commonly referred to as Boc-D-Met-OH, is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 219.24 g/mol
- CAS Number : 412352-66-0
The compound exhibits biological activity primarily through its role as an amino acid derivative. It is used extensively in peptide synthesis and has been shown to influence various biochemical pathways:
- Inhibition of Kinases : Research indicates that derivatives of this compound can inhibit specific kinases, such as ERK1/2, which are crucial in cell signaling pathways involved in proliferation and differentiation .
- Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it was found to reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
- Case Study on Cancer Treatment : A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in inhibiting tumor growth in mice models. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent against certain types of cancer .
- Neuroprotection in Stroke Models : Another study examined the neuroprotective effects of this compound in stroke-induced models. The administration of this compound resulted in improved neurological outcomes and reduced infarct size, supporting its role as a neuroprotective agent .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Neuroprotective | Modulates neurotransmitter levels |
Safety and Toxicology
While this compound shows promising biological activities, safety assessments indicate potential toxicity at higher concentrations. The compound is classified as harmful if swallowed and may cause skin irritation . Therefore, careful handling and dosage regulation are essential.
Q & A
Q. What precautions are critical when handling this compound’s reactive intermediates (e.g., activated esters)?
- Safety Protocol :
- Use inert atmosphere (glovebox) for moisture-sensitive steps.
- Avoid skin contact with DCC/DMAP; PPE (nitrile gloves, goggles) is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
